N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Description

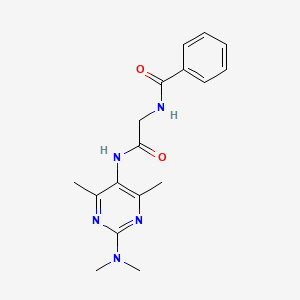

N-(2-((2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a pyrimidine derivative characterized by a dimethylamino group at position 2 and methyl groups at positions 4 and 6 of the pyrimidine ring. This core structure is linked to a benzamide group via an amide bond. Structural analysis of such compounds often employs crystallographic tools like the SHELX program suite, which is pivotal in resolving molecular conformations and intermolecular interactions .

Properties

IUPAC Name |

N-[2-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-11-15(12(2)20-17(19-11)22(3)4)21-14(23)10-18-16(24)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,18,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMSIIVQQXCSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichloropyrimidine with dimethylamine to form 2-(dimethylamino)-4,6-dimethylpyrimidine. This intermediate is then reacted with an appropriate amine to introduce the benzamide group. The reaction conditions often include the use of solvents such as methanol or water, and the reactions are typically carried out at temperatures ranging from 25 to 30°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound

- Pyrimidine Core: 2-(Dimethylamino)-4,6-dimethyl substituents.

- Linker : Amide bond connecting to a benzamide group.

- Key Properties : High lipophilicity (predicted LogP ≈ 2.5) due to alkyl groups, which may favor blood-brain barrier penetration or intracellular targeting.

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate

- Pyrimidine Core: 2-Amino-4,6-dihydroxy substituents.

- Linker : Acetamide group.

- Key Properties : High solubility (due to hydroxyl groups and dihydrate formation) and lower LogP (≈0.8), favoring aqueous environments but limiting membrane permeability.

Pharmacopeial Phenoxyacetamide Derivatives

- Core : 2-Oxotetrahydropyrimidin-1(2H)-yl group.

- Linker: Complex phenoxyacetamide and butanamide chains.

Pharmacokinetic and Physicochemical Properties

Data Table Comparison

Key Observations

- Solubility : The dihydrate’s hydroxyl groups and crystalline water molecules enhance solubility, whereas the target compound’s methyl groups reduce it.

- Lipophilicity : Higher LogP in the target compound and pharmacopeial derivatives suggests better tissue penetration but may require formulation adjustments for bioavailability.

- Metabolic Stability: Dimethyl groups in the target compound could resist oxidative metabolism compared to amino/hydroxy substituents .

Biological Activity

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. The compound's structure includes a dimethylamino group and a benzamide moiety, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative.

- Introduction of the Dimethylamino Group : A nucleophilic substitution reaction using dimethylamine introduces the dimethylamino group.

- Attachment of the Benzamide Moiety : This final step involves acylation with benzoyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to therapeutic effects against diseases such as cancer and diabetes.

- Receptor Modulation : Its structure allows it to interact with various receptors, potentially altering cellular signaling pathways.

- Nucleic Acid Binding : The compound can bind to nucleic acids, influencing gene expression and cellular function.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines due to their ability to target specific oncogenic pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In particular, it has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Antidiabetic Activity

In studies focusing on pancreatic β-cell protection against endoplasmic reticulum (ER) stress, related compounds have demonstrated the ability to preserve cell viability under stress conditions. For example, specific analogs have been shown to significantly improve β-cell survival rates when exposed to ER stressors like thapsigargin and tunicamycin .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects against oxidative stress | |

| Antidiabetic | Preserves β-cell viability under stress |

Case Studies

- Anticancer Study : A study demonstrated that this compound analogs exhibited significant cytotoxic effects in human cancer cell lines (e.g., HeLa and A549). The mechanism involved activation of caspase pathways leading to apoptosis.

- Neuroprotection : In an experimental model of Alzheimer's disease, related compounds were found to reduce neuronal death caused by amyloid-beta toxicity. The protective effect was attributed to the inhibition of inflammatory cytokines.

- Diabetes Research : A series of experiments showed that certain derivatives improved insulin secretion from pancreatic β-cells under ER stress conditions, highlighting their potential in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.